(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a methoxylated phenyl group, a thiophene ring, and an oxazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolone ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated oxazolone derivatives .
Scientific Research Applications
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a furan ring instead of a thiophene ring.
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(PYRIDIN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Contains a pyridine ring instead of a thiophene ring
Uniqueness
The uniqueness of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties, making it suitable for applications in organic electronics and photonics .
Properties
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-19-11-5-6-13(20-2)10(8-11)9-12-16(18)21-15(17-12)14-4-3-7-22-14/h3-9H,1-2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPIOELJLANUTB-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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